molecular formula C21H19N5O4 B2768510 3,4-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899737-15-6

3,4-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2768510
CAS No.: 899737-15-6
M. Wt: 405.414
InChI Key: ZVDZHCZYYCNFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a benzamide moiety substituted with 3,4-dimethoxy groups and a p-tolyl substituent at the N1 position of the pyrazolo[3,4-d]pyrimidine core. This compound shares structural similarities with kinase inhibitors and anticancer agents, as pyrazolo[3,4-d]pyrimidines are known scaffolds in medicinal chemistry for targeting enzymes such as cyclin-dependent kinases (CDKs) and tyrosine kinases .

Properties

IUPAC Name

3,4-dimethoxy-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-13-4-7-15(8-5-13)26-19-16(11-23-26)21(28)25(12-22-19)24-20(27)14-6-9-17(29-2)18(10-14)30-3/h4-12H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDZHCZYYCNFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound, including the methoxy groups and the p-tolyl substituent, are believed to enhance its pharmacological properties.

Molecular Structure and Properties

The molecular formula of 3,4-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is C21H19N5O4C_{21}H_{19}N_{5}O_{4}, with a molecular weight of approximately 405.4 g/mol. The presence of methoxy groups at the 3 and 4 positions of the benzene ring may enhance solubility and biological activity.

PropertyValue
Molecular FormulaC21H19N5O4
Molecular Weight405.4 g/mol
CAS Number899737-15-6

Biological Activities

Research indicates that compounds similar to 3,4-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide exhibit a range of biological activities:

1. Anticancer Activity
Pyrazolo[3,4-d]pyrimidines are known for their anticancer properties. Studies have shown that these compounds can inhibit various enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases and Src kinases. For instance, derivatives have demonstrated significant cytotoxicity against cancer cell lines including non-small cell lung cancer and leukemia models .

2. Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Similar pyrazolo[3,4-d]pyrimidine derivatives have exhibited effectiveness against various bacterial strains, making them candidates for further investigation in antimicrobial therapy .

3. Enzyme Inhibition
Research has highlighted the ability of pyrazolo[3,4-d]pyrimidines to inhibit key enzymes such as adenosine deaminase and FMS-like tyrosine kinase 3 (FLT3). This inhibition is crucial for their role as therapeutic agents in cancer treatment .

Case Studies

Several studies have evaluated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Anticancer Activity : A recent study synthesized various pyrazolo[3,4-d]pyrimidine derivatives and tested their cytotoxic effects on a panel of 60 cancer cell lines. Compounds showed IC50 values ranging from 1.17 to 18.40 μM against specific cancer types, indicating promising anticancer potential .
  • Antimicrobial Screening : Another study focused on the antimicrobial properties of structurally related compounds. Results indicated that certain derivatives exhibited significant zones of inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential use as antibiotics .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

One of the primary applications of this compound is in the field of cancer research. Studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine, including this compound, exhibit significant antitumor activity. For instance, a related study demonstrated that new pyrazolo[3,4-d]pyrimidine derivatives were effective as epidermal growth factor receptor inhibitors (EGFRIs), which are crucial in treating various cancers such as non-small cell lung cancer and breast cancer .

2. Kinase Inhibition

The compound has been investigated for its potential as a kinase inhibitor. Kinases play a vital role in cell signaling pathways, and their dysregulation is often implicated in cancer progression. By inhibiting specific kinases, this compound could potentially halt tumor growth and metastasis .

The biological activity of 3,4-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has been explored through various in vitro studies:

  • Mechanism of Action : The compound appears to interact with the ATP-binding site of kinases, inhibiting their activity and influencing downstream signaling pathways critical for tumor growth .

Table 1: Summary of Research Findings on Anticancer Activity

Study ReferenceCompound TestedTarget Cancer TypeIC50 Value (µM)Observations
Pyrazolo[3,4-d]pyrimidine derivativesMCF-7 (Breast Cancer)11Significant antitumor activity observed
1H-pyrazolo[3,4-d]pyrimidine derivativesNon-small cell lung cancerNot specifiedEffective as EGFR inhibitors

Comparison with Similar Compounds

1-(4-Imino-1-Substituted-1H-Pyrazolo[3,4-d]Pyrimidin-5(4H)-yl)Urea Derivatives

Mishra et al. (2016) synthesized urea derivatives (e.g., 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea) that demonstrated potent in vitro and in vivo anticancer activity . These compounds differ from the target benzamide in their C5 substituent (urea vs. benzamide). However, the benzamide group in the target compound may confer better metabolic stability due to reduced susceptibility to hydrolysis .

N-(3-((4-Amino-1-(trans-4-Hydroxycyclohexyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Ethynyl)-4-Methylphenyl)-4-Methyl-3-(Trifluoromethyl)Benzamide (SKLB816)

SKLB816, discovered via structure-activity relationship (SAR) studies, features a trifluoromethyl benzamide group and a trans-4-hydroxycyclohexyl substituent. This compound showed enhanced solubility and kinase selectivity compared to simpler analogs, highlighting the importance of bulky substituents for target specificity . The target compound’s 3,4-dimethoxy benzamide group may offer similar solubility advantages but lacks the fluorinated moiety, which could reduce hydrophobic interactions with targets .

Functional Group Modifications in Anticancer Agents

Pyrazolo[4,3-e][1,2,4]Triazolo[4,3-c]Pyrimidine Derivatives

Isosteric replacements, such as triazolo-pyrimidine derivatives (e.g., compounds 7 and 9 in ), exhibit isomerization-dependent activity. These compounds often display improved pharmacokinetic profiles but reduced kinase affinity compared to pyrazolo[3,4-d]pyrimidines due to altered ring strain and electronic properties .

Chromen-4-One Hybrids

A patent-described compound (Example 52 in ) combines a pyrazolo[3,4-d]pyrimidine core with a chromen-4-one group.

Pharmacological Target Specificity

Insulin-like Growth Factor (IGF) Receptor Antagonists

Compound 3a (), featuring a quinoline-linked pyrazolo[3,4-d]pyrimidine, acts as an IGF receptor antagonist.

Carbonic Anhydrase IX Inhibitors

Mishra et al. (2016) also explored pyrazolo[3,4-d]pyrimidines as carbonic anhydrase IX inhibitors. The urea derivatives in their study showed nanomolar IC50 values, whereas the target compound’s benzamide group may shift selectivity toward other isoforms (e.g., CA XII) .

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (Da) Biological Target Notable Features
Target Compound Pyrazolo[3,4-d]pyrimidine 3,4-Dimethoxybenzamide, p-tolyl Not reported Kinases (inferred) Potential metabolic stability
Mishra et al. (2016) Urea Derivatives Pyrazolo[3,4-d]pyrimidine Urea, varied N1 substituents ~300–400 Anticancer targets High potency, hydrogen-bonding capability
SKLB816 Pyrazolo[3,4-d]pyrimidine Trifluoromethyl benzamide, hydroxycyclohexyl Not reported Kinases Enhanced solubility and selectivity
Example 52 () Pyrazolo[3,4-d]pyrimidine Chromen-4-one, oxazin-phenyl 579.1 Anticancer (unspecified) Hybrid structure, moderate activity

Research Implications and Limitations

The target compound’s 3,4-dimethoxy and p-tolyl groups suggest a balance between lipophilicity and solubility, but its exact pharmacological profile requires further validation. Comparative studies indicate that:

  • Urea vs. Benzamide : Urea derivatives may prioritize potency, while benzamides favor stability .
  • Substituent Bulk : Bulky groups (e.g., trifluoromethyl in SKLB816) enhance selectivity but may complicate synthesis .
  • Hybrid Structures : Chromen-4-one hybrids () highlight the scaffold’s adaptability but underscore trade-offs in bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, and how can yield and purity be improved?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[3,4-d]pyrimidine core. Key steps include cyclization under reflux conditions (e.g., ethanol or DMSO as solvents) and subsequent functionalization with substituents like p-tolyl and benzamide groups. Yield optimization requires precise temperature control (e.g., 80–100°C), catalysts (e.g., triethylamine), and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of methoxy, benzamide, and p-tolyl groups. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and amide (N–H) bonds .

Q. What preliminary biological assays are recommended for screening its pharmacological potential?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT assay on cancer cell lines) to assess anticancer activity. Antimicrobial potential can be screened via broth microdilution against bacterial/fungal strains. Kinase inhibition assays (e.g., ATP-binding site competition) are relevant due to structural similarities with kinase inhibitors .

Advanced Research Questions

Q. How do substituents on the pyrazolo[3,4-d]pyrimidine core influence target selectivity and potency?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy) enhance solubility and binding affinity to hydrophobic kinase pockets. The p-tolyl group improves metabolic stability, while benzamide modifications alter hydrogen-bonding interactions with catalytic residues. Computational docking (e.g., AutoDock Vina) can predict binding modes .

Q. What strategies resolve contradictions in biological activity data across similar derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability) or pharmacokinetic factors (e.g., metabolic degradation). Use orthogonal assays (e.g., Western blotting for target validation) and pharmacokinetic profiling (e.g., microsomal stability tests) to confirm mechanisms. Compare substituent effects systematically using matched molecular pair analysis .

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be experimentally validated?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁵N or ¹³C) tracks atom migration during cyclization. Intermediate trapping (e.g., quenching at low temperatures) and kinetic studies (e.g., rate vs. concentration) elucidate stepwise pathways. Density Functional Theory (DFT) calculations model transition states and energy barriers .

Q. What advanced analytical methods characterize crystallinity and polymorphism in this compound?

  • Methodological Answer : X-ray crystallography determines 3D structure and intermolecular interactions (e.g., π-π stacking of aromatic rings). Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) identify polymorphic forms, critical for formulation stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.